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Compound of Interest

Compound Name: QM295

Cat. No.: B10854949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biochemical and cellular effects of

two widely studied inhibitors of Endoplasmic Reticulum Oxidation 1α (ERO1α): QM295 and

EN460. The information presented herein is supported by experimental data to assist

researchers in selecting the appropriate tool compound for their studies of ER stress and the

unfolded protein response (UPR).

Overview and Mechanism of Action
Both QM295 and EN460 are small molecule inhibitors that target ERO1α, a key enzyme in the

endoplasmic reticulum responsible for oxidative protein folding through the formation of

disulfide bonds.[1][2][3][4][5] Inhibition of ERO1α leads to an accumulation of reduced proteins

in the ER, thereby inducing the unfolded protein response (UPR).[1][2][3][4][5]

EN460 is a selective inhibitor that interacts with the reduced, active form of ERO1α.[1][6][7] Its

mechanism involves the formation of a stable bond with cysteine residues in the enzyme, which

prevents its reoxidation and displaces the flavin adenine dinucleotide (FAD) cofactor.[1][8]

While it can react with other thiols, its reaction with unstructured thiols is rapidly reversible,

contributing to its selectivity for ERO1α.[1][2][3][4]

QM295 is a functionally related inhibitor that also targets ERO1α.[1][6] It possesses a quinone

methide functional group, which, like the enone moiety of EN460, is a potent Michael acceptor

suggested to react with cysteine residues in the active site of reduced ERO1α.[1]
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Quantitative Comparison of In Vitro and In Vivo
Effects
The following tables summarize the key quantitative data comparing the activity and effects of

QM295 and EN460.

Table 1: In Vitro Potency Against ERO1α

Compound Target IC50 (µM) Assay System Reference

QM295 ERO1α 1.9

AUR

Fluorescence

Assay

[9][10]

EN460 ERO1α 1.9

AUR

Fluorescence

Assay

[1][6][7][8][11]

[12]

Table 2: Cellular Effects
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Effect Compound Observation Cell Line Reference

ERO1α

Oxidation State
QM295

Less prominent

accumulation of

reduced ERO1α

at steady state

compared to

EN460. Markedly

delays ERO1α

reoxidation after

DTT washout.

Mouse

Embryonic

Fibroblasts

[1]

EN460

More prominent

accumulation of

reduced ERO1α

at steady state.

Mouse

Embryonic

Fibroblasts

[1]

UPR Activation QM295

Induces a

shallow and

sustained dose-

response on an

ATF6::luciferase

reporter.

293T cells [1]

EN460

More potent

activator of an

ATF6::luciferase

reporter, but

limited by toxicity

at higher

concentrations.

293T cells [1]

Table 3: Off-Target Effects of EN460
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Off-Target IC50 (µM) Reference

Monoamine Oxidase A (MAO-

A)
7.91 [13]

Lysine-Specific Demethylase 1

(LSD1)
4.16 [13]

Monoamine Oxidase B (MAO-

B)
30.59 [13]

Note: Detailed off-target profiling for QM295 is not readily available in the reviewed literature.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of these inhibitors and a typical

experimental workflow for their characterization.
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Caption: Mechanism of ERO1α inhibition by QM295 and EN460 leading to ER stress and UPR

activation.
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Experimental Workflow: ERO1α Activity Assay

Biochemical Reaction

Start

Combine:
- Recombinant ERO1α

- Reduced Thioredoxin (TrxA_red)
- Horseradish Peroxidase (HRP)

- Amplex UltraRed (AUR)

Add QM295 or EN460
(or vehicle control)

Incubate at Room Temperature

Measure Fluorescence
(Ex: 535 nm, Em: 590 nm)

ERO1α + TrxA_red → H₂O₂

H₂O₂ + AUR + HRP → Fluorescent Product

Calculate IC50

End

Click to download full resolution via product page

Caption: Workflow for the in vitro ERO1α activity assay used to determine inhibitor potency.
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Experimental Protocols
In Vitro ERO1α Activity Assay (AUR Fluorescence
Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced by ERO1α activity.[1]

Principle: Recombinant ERO1α oxidizes a surrogate substrate, reduced bacterial thioredoxin

(TrxA_red). This reaction produces H₂O₂, which is used by horseradish peroxidase (HRP) to

oxidize the non-fluorescent Amplex UltraRed (AUR) reagent to a fluorescent product. The

rate of fluorescence increase is proportional to ERO1α activity.[1]

Protocol Outline:

Prepare a reaction mixture containing recombinant mouse ERO1α, reduced TrxA, HRP,

and AUR in an appropriate buffer (e.g., 20 mM sodium phosphate, pH 7.4, containing 65

mM NaCl and 1 mM EDTA).[14]

Add varying concentrations of QM295, EN460, or a vehicle control (e.g., DMSO) to the

reaction mixture in a 384-well plate.[14]

Incubate the plate at room temperature.[14]

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation

at 535 nm and emission at 590 nm).[14]

Calculate the initial reaction rates and plot them against the inhibitor concentration to

determine the IC50 value.

Unfolded Protein Response (UPR) Reporter Assay
This assay quantifies the activation of the UPR signaling pathway in cells.[1]

Principle: A reporter construct, such as one containing the ATF6 binding element upstream of

a luciferase gene (ATF6::luciferase), is introduced into cells. Activation of the ATF6 branch of

the UPR leads to the expression of luciferase, which can be quantified by measuring

luminescence.[1]
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Protocol Outline:

Transfect cells (e.g., 293T) with the UPR reporter plasmid.

After an appropriate incubation period (e.g., 24 hours), treat the cells with various

concentrations of QM295, EN460, a positive control (e.g., tunicamycin), or a vehicle

control.[1]

Incubate the cells for a set duration (e.g., 16 hours).[1]

Lyse the cells and measure luciferase activity using a luminometer according to the

manufacturer's instructions.

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla

luciferase) or total protein concentration.

In Vivo ERO1α Redox State Analysis
This experiment determines the effect of the inhibitors on the oxidation state of endogenous

ERO1α.[1]

Principle: The redox state of ERO1α can be visualized by SDS-PAGE. The reduced form of

ERO1α has a lower mobility (appears as a higher molecular weight band) compared to the

oxidized form. This difference is often enhanced by alkylating free thiols with reagents like 4-

acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS).[1]

Protocol Outline:

Treat cells (e.g., mouse embryonic fibroblasts) with QM295, EN460, a reducing agent as a

positive control for the reduced state (e.g., DTT), or a vehicle control for a specified time.

[1]

Lyse the cells in a buffer containing a thiol-alkylating agent to preserve the in vivo redox

state.

Separate the protein lysates by non-reducing SDS-PAGE.
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Transfer the proteins to a membrane and perform a Western blot using an antibody

specific for ERO1α.

Analyze the band shifts to determine the proportion of reduced and oxidized ERO1α.

Summary and Recommendations
Both QM295 and EN460 are potent inhibitors of ERO1α with identical reported IC50 values in

vitro. Their primary distinction lies in their cellular effects and, for EN460, its known off-target

activities.

EN460 appears to be a more potent inducer of the UPR in cell-based assays, though this is

coupled with higher toxicity at increased concentrations.[1] Researchers should be mindful of

its off-target effects on other FAD-containing enzymes, which could confound experimental

results.[13]

QM295 exhibits a more sustained and less acutely toxic UPR activation profile.[1] While it

appears to be a valuable tool for studying ERO1α inhibition, a comprehensive off-target

profile is not as well-documented as for EN460.

For researchers selecting between these two compounds:

If maximal UPR induction is desired for short-term experiments and potential off-targets can

be controlled for, EN460 may be suitable.

For longer-term studies or when a more sustained, less toxic response is preferable, QM295
may be the better choice.

It is recommended that researchers validate the effects of either compound in their specific

experimental system and consider the potential for off-target interactions when interpreting their

data. Neither compound is considered sufficiently selective for use as a physiological probe into

ER redox poise without careful validation.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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